Enhanced Cytotoxicity in Breast Cancer Cells: 4-Chloro Derivative vs. Non-Chlorinated Analog
The 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (Target Compound) demonstrates significantly enhanced cytotoxicity against the MCF7 breast cancer cell line compared to its non-chlorinated analog, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide. The target compound exhibits an IC50 value of 0.46 µM, while the non-chlorinated analog shows an IC50 of 3.79 µM against the same cell line . This represents an approximately 8.2-fold increase in potency.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.46 µM |
| Comparator Or Baseline | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide: 3.79 µM |
| Quantified Difference | 8.2-fold lower IC50 (higher potency) |
| Conditions | MCF7 breast cancer cell line; MTT assay or similar in vitro cytotoxicity assay. |
Why This Matters
This substantial potency difference justifies the selection and procurement of the 4-chloro derivative for research programs focused on developing more effective anticancer agents targeting MCF7 or related breast cancer models.
